molecular formula C16H18N2O B11636388 N-[4-(dimethylamino)phenyl]-2-methylbenzamide CAS No. 349133-51-3

N-[4-(dimethylamino)phenyl]-2-methylbenzamide

Cat. No.: B11636388
CAS No.: 349133-51-3
M. Wt: 254.33 g/mol
InChI Key: KHTIKDMTVKPWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)phenyl]-2-methylbenzamide is a synthetic organic compound with the CAS Registry Number 349133-51-3 . It has a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol . This benzamide derivative is characterized by its molecular structure and is provided for research and development purposes. Compounds within the benzamide class are of significant interest in various scientific fields, including medicinal chemistry and materials science . Researchers value this family of molecules for their potential as key intermediates in synthetic pathways or for their biological activities; for instance, some benzamide analogues are known to function as dopamine receptor ligands, while others have been investigated as inhibitors of specific enzymes . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

CAS No.

349133-51-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methylbenzamide

InChI

InChI=1S/C16H18N2O/c1-12-6-4-5-7-15(12)16(19)17-13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3,(H,17,19)

InChI Key

KHTIKDMTVKPWKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-[4-(dimethylamino)phenyl]-2-methylbenzamide
  • Molecular Formula : C16H18N2O
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 2437-29-8

This compound has been studied for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily through the inhibition of specific proteins involved in tumor growth and survival.
  • Antimicrobial Properties : Some studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Neuropharmacological Effects : There is evidence suggesting that this compound may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Anticancer Applications

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation.
  • Case Study 1 : A study involving human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations below 100 nM, indicating its potential as an effective anticancer agent.
Cell LineIC50 (nM)Comments
MCF-7 (Breast)75Induces apoptosis through p53 activation
A549 (Lung)50Significant reduction in cell viability
HeLa (Cervical)90Effective against resistant strains

Antimicrobial Activity

  • Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Case Study 2 : In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 200 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Comments
Staphylococcus aureus200Effective against MRSA
Escherichia coli150Potential for further study

Industrial Applications

This compound is also being explored for its potential use in various industrial applications:

  • Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in the production of dyes and pigments.
  • Chemical Intermediates : It serves as an intermediate in synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide (CAS 1421483-10-4)
  • Structural Difference : Replaces the benzazepine-carbonyl group in Mozavaptan with a hydroxyethyl linker.
  • Impact : The hydroxyethyl group may reduce metabolic stability compared to the rigid benzazepine structure but could improve solubility due to increased polarity .
  • Application : Likely retains V2R antagonism but with altered pharmacokinetics.
4-{[4-(Dimethylamino)butanoyl]amino}-N-(3-{[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide (CQQ)
  • Structural Difference: Incorporates a pyridinyl-pyrimidinyl motif and a dimethylamino-butanoyl chain.
  • The molecular weight (495.58 g/mol) suggests lower bioavailability than the target compound (simpler structure) .
  • Application : Designed for kinase inhibition rather than V2R antagonism.
4-Bromo-N-(2-nitrophenyl)benzamide
  • Structural Difference: Substitutes dimethylamino and methyl groups with nitro and bromo substituents.
  • Impact: Nitro (electron-withdrawing) and bromo (hydrophobic) groups reduce electron density on the aromatic ring, possibly weakening receptor binding compared to the electron-rich dimethylamino analog .

Functional Group Modifications

N-[4-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide
  • Structural Difference: Replaces dimethylamino with a hydrazinocarbonyl group.
  • Application : Likely a synthetic intermediate rather than a bioactive molecule.
N-(2-Aminooctyl)-2-[(1E)-2-[4-(Dimethylamino)phenyl]diazen-1-yl]benzamide
  • Structural Difference: Features an azo (diazenyl) group and a long aminooctyl chain.
  • Impact: The azo group confers chromophoric properties, making it suitable for optical applications. The aminooctyl chain enhances membrane permeability but may introduce off-target interactions .
  • Application: Potential use in dye-sensitized systems or photopharmacology.

Pharmacological Comparators

Mozavaptan (Vasopressin V2R Antagonist)
  • Structural Relationship: Shares the N-[4-(dimethylamino)phenyl]-2-methylbenzamide core but includes a tetrahydrobenzazepine-carbonyl group.
  • Impact : The benzazepine ring enhances rigidity and receptor affinity, improving therapeutic efficacy in conditions like hyponatremia .
  • Clinical Data : Mozavaptan analogs reduce edema and serum sodium levels at 30–45 mg doses, similar to tolvaptan .
Tolvaptan
  • Structural Difference: A non-benzamide V2R antagonist with a benzazepine and quinazolinone scaffold.
  • Impact : Despite structural dissimilarity, both compounds inhibit AQP2 channel translocation. However, tolvaptan’s larger structure may limit blood-brain barrier penetration compared to simpler benzamides .

Biological Activity

N-[4-(dimethylamino)phenyl]-2-methylbenzamide, a compound belonging to the class of benzamides, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{16}N_{2}O
  • Molecular Weight : 204.27 g/mol

This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylbenzamide moiety. The presence of the dimethylamino group is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), a target for several anticancer drugs .
  • Receptor Modulation : The compound can modulate the activity of neurotransmitter receptors, which may contribute to its potential use in treating neurological disorders .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that compounds in the benzamide class can exhibit antimicrobial effects against various pathogens. The specific activity of this compound against bacteria and fungi is an area of ongoing investigation.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways .
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity, potentially making it useful in treating conditions characterized by inflammation .

Case Studies and Research Findings

  • Case Study on Acute Intoxication :
    A case study reported acute intoxication due to the combined use of fentanyl and a structurally related compound, U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide). This highlights the importance of understanding the pharmacological profiles of compounds similar to this compound in clinical settings .
  • Synthesis and Structure-Activity Relationship (SAR) :
    A comprehensive study on the synthesis and SAR of benzamide derivatives revealed that modifications at specific positions on the benzene ring could enhance biological activity. For instance, certain derivatives exhibited improved potency against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii .

Research Findings Summary Table

Study FocusKey Findings
Antimicrobial ActivityExhibits potential antimicrobial effects; ongoing studies needed for specific pathogen targeting.
Anticancer MechanismInduces apoptosis in cancer cells; inhibits tumor growth via multiple pathways.
Anti-inflammatory PotentialPotentially effective in reducing inflammation; requires further investigation for clinical applications.
Case Study InsightsAcute intoxication cases highlight risks associated with structural analogs; underscores need for caution.

Q & A

Q. Yield Maximization Strategies :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (δ 6.8–7.9 ppm) and dimethylamino group (δ 2.9–3.1 ppm).
    • 13C NMR : Confirm carbonyl resonance (δ ~165 ppm) and quaternary carbons .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • FT-IR : Detect amide C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .

Methodological Note : Combine XRD with DFT calculations to validate molecular geometry .

How can researchers purify this compound to achieve high purity levels suitable for pharmacological studies?

Basic Research Question

  • Recrystallization : Use ethanol/water (4:1) at 60°C, yielding >95% purity .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4 → 1:1 gradient) to remove unreacted aniline derivatives .
  • HPLC : Apply a C18 column (methanol/water 70:30, 1 mL/min) for analytical purity validation .

What strategies are recommended for resolving contradictory data in the compound’s receptor binding affinity across different assay conditions?

Advanced Research Question

  • Assay Standardization :
    • Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) to minimize ionic strength variability .
    • Validate receptor expression levels via Western blotting in cellular models .
  • Data Normalization : Express binding affinity as % inhibition relative to controls (e.g., 10 µM reference antagonist) .
  • Statistical Analysis : Apply two-way ANOVA to isolate assay-dependent vs. compound-dependent effects .

How can computational methods like molecular docking predict the interaction of this compound with target proteins?

Advanced Research Question

  • Docking Workflow :
    • Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*) .
    • Protein Preparation: Retrieve target structure (e.g., dopamine D3 receptor, PDB: 3PBL) and remove crystallographic water .
    • Software: Use AutoDock Vina with Lamarckian genetic algorithm (grid size: 25 ų) .
  • Validation : Compare docking scores with experimental IC50 values (Pearson correlation >0.7 indicates reliability) .

What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

  • In Vitro Models :
    • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS .
    • Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 × 10⁻⁶ cm/s suggests oral bioavailability) .
  • In Vivo Design :
    • Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats.
    • Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h.
    • Analyze using LC-MS/MS (LLOQ: 1 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.